

Application Note: Structural Elucidation of 1-Propoxydodecane using NMR Spectroscopy

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Compound of Interest

Compound Name: 1-Propoxydodecane

Cat. No.: B3068646

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.^{[1][2]} This application note details the use of ¹H and ¹³C NMR spectroscopy for the structural confirmation of **1-propoxydodecane**, a long-chain aliphatic ether. The protocols and data presented herein provide a comprehensive guide for researchers working with similar molecules. Ethers are characterized by the presence of a C-O-C linkage, and NMR spectroscopy provides key insights into the electronic environment of the protons and carbons surrounding this functional group.^[1] The electronegative oxygen atom causes a characteristic downfield shift in the signals of adjacent protons and carbons, a key diagnostic feature in NMR spectra.^{[1][3][4][5]}

Experimental Protocols

Sample Preparation

- Solvent Selection:** Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar compounds like **1-propoxydodecane**.
- Sample Concentration:** Dissolve approximately 5-10 mg of **1-propoxydodecane** in 0.6-0.7 mL of CDCl₃.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
- Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

^1H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-32 scans for a good signal-to-noise ratio.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Spectroscopy:

- Pulse Program: Proton-decoupled experiment (zgpg30).
- Number of Scans: 1024-2048 scans due to the low natural abundance of ^{13}C .[\[6\]](#)[\[7\]](#)
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.

Data Presentation

The expected ^1H and ^{13}C NMR data for **1-propoxydodecane** are summarized in the tables below. The chemical shifts (δ) are predicted based on the general principles of NMR spectroscopy for aliphatic ethers.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Table 1: Predicted ^1H NMR Data for **1-Propoxydodecane** in CDCl_3

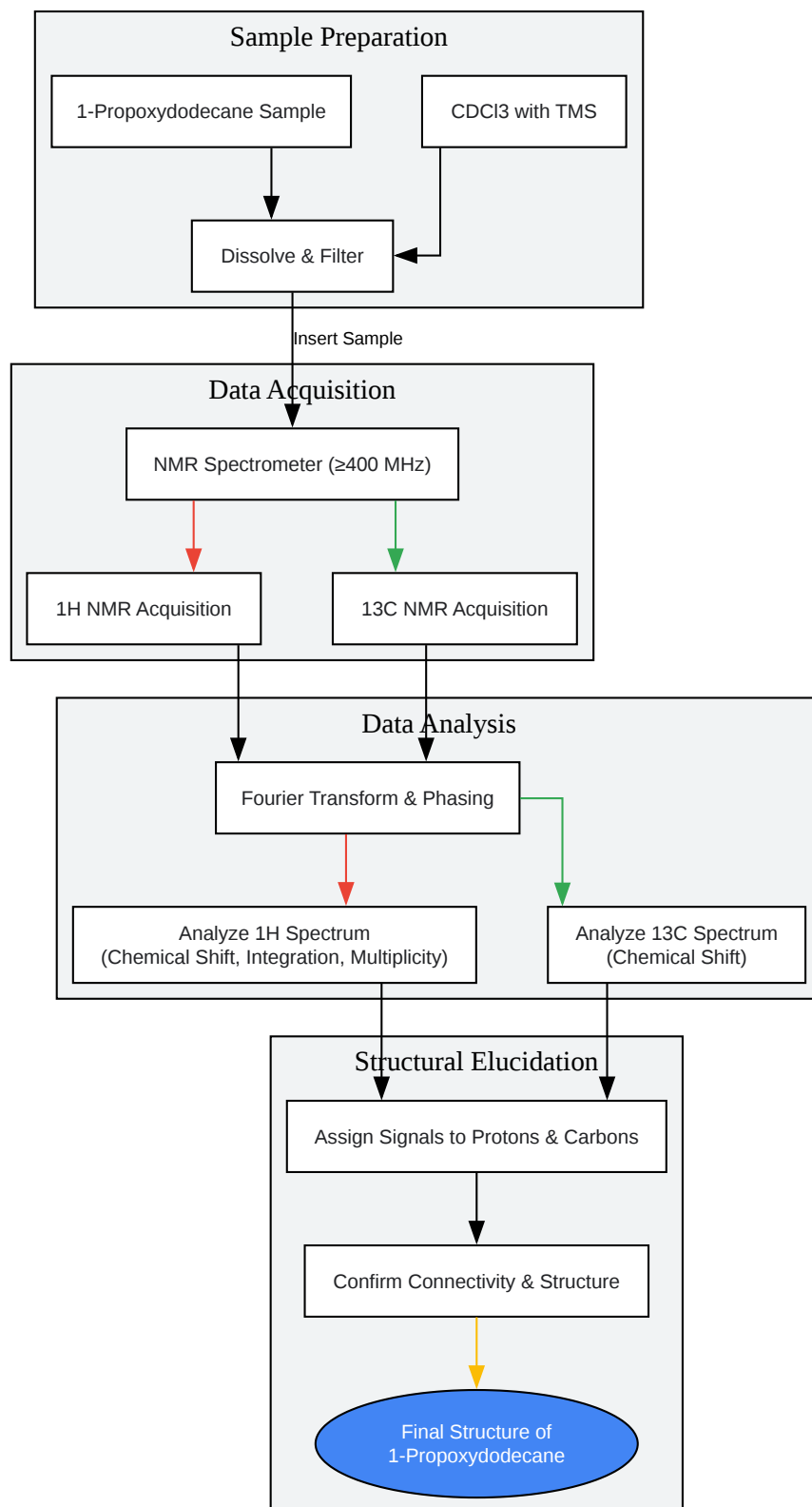
Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1'	3.38	Triplet (t)	2H	~ 6.7
H-1	3.38	Triplet (t)	2H	~ 6.7
H-2'	1.58	Sextet	2H	~ 7.0
H-2	1.55	Quintet	2H	~ 7.2
H-3 to H-11	1.26	Multiplet (br s)	18H	-
H-3'	0.92	Triplet (t)	3H	~ 7.4
H-12	0.88	Triplet (t)	3H	~ 6.8

Table 2: Predicted ^{13}C NMR Data for **1-Propoxydodecane** in CDCl_3

Assignment	Chemical Shift (δ , ppm)
C-1'	72.8
C-1	71.0
C-2	31.9
C-3 to C-10	29.7 - 29.3
C-11	26.2
C-2'	22.8
C-12	14.1
C-3'	10.6

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **1-propoxydodecane** using NMR spectroscopy.



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Caption: Workflow for NMR-based structural elucidation.

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